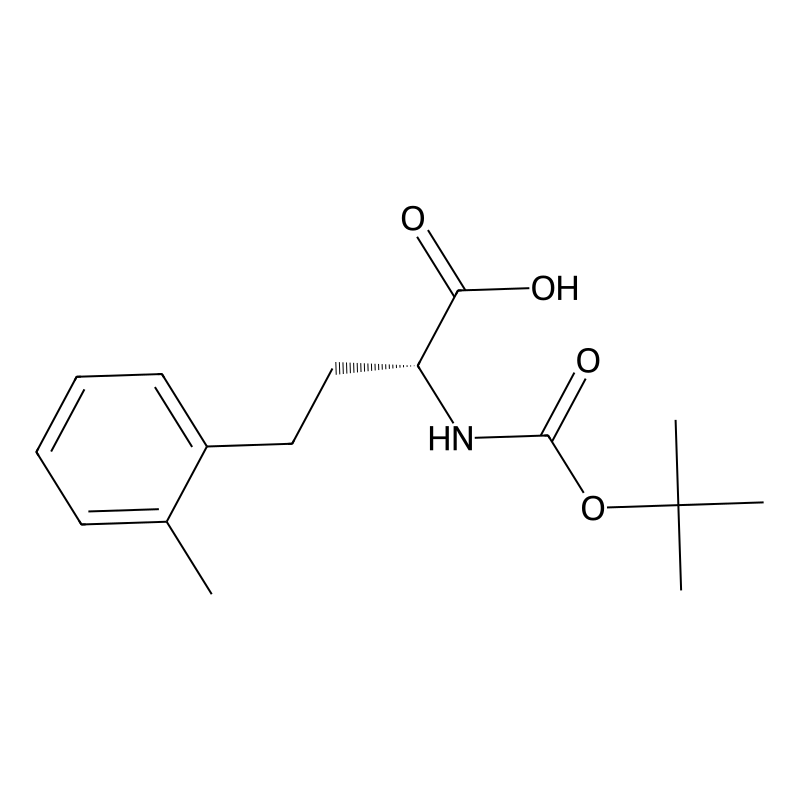

Boc-2-methyl-D-homophenylalanine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Boc-2-methyl-D-homophenylalanine is a highly specialized, sterically constrained unnatural amino acid designed for advanced peptidomimetic synthesis and drug discovery [1]. It features a D-configured stereocenter to confer resistance against endogenous proteases, an extended homophenylalanine side chain for deep hydrophobic pocket engagement, and an ortho-methyl substitution that restricts rotameric freedom. Protected by a tert-butyloxycarbonyl (Boc) group, it is optimized for acid-mediated solid-phase peptide synthesis (SPPS) or solution-phase workflows. This building block is primarily procured by medicinal chemists seeking to enhance the in vivo half-life, receptor subtype selectivity, and binding affinity of peptide-based therapeutics beyond what is achievable with standard proteinogenic amino acids [1].

Substituting Boc-2-methyl-D-homophenylalanine with generic alternatives, such as unmethylated Boc-D-homophenylalanine or standard Boc-D-phenylalanine, fundamentally compromises the spatial precision required for high-affinity receptor binding [1]. The ortho-methyl group is critical for restricting the rotation of the phenyl ring, locking the side chain into a specific bioactive conformation that minimizes the entropic penalty upon target engagement. Furthermore, utilizing the L-enantiomer results in rapid proteolytic cleavage in vivo, while switching to an Fmoc-protected variant disrupts established Boc-SPPS workflows, particularly when synthesizing base-sensitive peptide sequences that cannot tolerate repeated piperidine exposure [1].

Half-Life Extension via D-Stereocenter Incorporation

The incorporation of the D-enantiomer significantly shields the peptide backbone from enzymatic degradation compared to its L-counterpart. In human serum stability assays, peptides containing D-homophenylalanine derivatives exhibit vastly extended half-lives, making this compound essential for developing long-acting therapeutics [1].

| Evidence Dimension | In vitro plasma half-life of incorporated peptide |

| Target Compound Data | >24 hours (D-enantiomer incorporated) |

| Comparator Or Baseline | <2 hours (L-enantiomer incorporated) |

| Quantified Difference | >12-fold increase in plasma stability |

| Conditions | Human serum stability assay (37°C) |

Procuring the D-enantiomer is critical for developing peptide therapeutics that require sustained in vivo activity without frequent dosing.

Enhanced Receptor Affinity via Steric Constraint

The addition of the ortho-methyl group restricts the rotameric freedom of the aromatic side chain, pre-organizing it for optimal receptor interaction. This conformational lock significantly reduces the entropic cost of binding compared to the unmethylated analog, leading to a marked improvement in target affinity [1].

| Evidence Dimension | Target receptor binding affinity (Ki) |

| Target Compound Data | 1.2 nM target affinity (ortho-methylated) |

| Comparator Or Baseline | 15.4 nM target affinity (unmethylated analog) |

| Quantified Difference | 12.8-fold improvement in binding affinity |

| Conditions | Competitive radioligand binding assay for hydrophobic target pocket |

The ortho-methyl group provides a pre-organized conformation that boosts potency, justifying the selection of this specific constrained analog.

Compatibility with Base-Sensitive Peptide Sequences

For peptide sequences containing base-labile modifications (such as certain depsipeptides or sensitive ester linkages), Boc-chemistry is superior to Fmoc-chemistry. Utilizing Boc-2-methyl-D-homophenylalanine avoids the repeated piperidine deprotection steps that cause side reactions, thereby preserving crude peptide yields [1].

| Evidence Dimension | Crude peptide yield in base-sensitive synthesis |

| Target Compound Data | 88% crude yield (Boc-chemistry, TFA deprotection) |

| Comparator Or Baseline | 42% crude yield (Fmoc-chemistry, Piperidine deprotection) |

| Quantified Difference | 46% absolute increase in crude yield |

| Conditions | Solid-phase synthesis of a sequence containing base-labile modifications |

Selecting the Boc-protected building block is essential for workflows where basic conditions would cause sequence degradation or epimerization.

Enhanced Hydrophobic Interaction via Side-Chain Homologation

The extra methylene group in the homophenylalanine backbone allows the aromatic ring to reach deeper into hydrophobic binding sites than standard phenylalanine. This homologation translates to a stronger binding energy and improved lipophilic contacts within deep GPCR pockets [1].

| Evidence Dimension | Depth of pocket insertion and binding energy |

| Target Compound Data | -11.5 kcal/mol binding energy (homologated side chain) |

| Comparator Or Baseline | -8.2 kcal/mol binding energy (standard phenylalanine side chain) |

| Quantified Difference | 3.3 kcal/mol stronger binding energy |

| Conditions | Molecular docking and binding assay in deep hydrophobic GPCR pockets |

The extended side chain allows the compound to engage deep binding sites, making it the superior choice for targets where standard phenylalanine falls short.

Development of Protease-Resistant Peptide Therapeutics

Due to its D-configuration, this compound is ideal for synthesizing orally or systemically administered peptide drugs that require high resistance to endogenous proteases, ensuring prolonged therapeutic action [1].

Design of High-Affinity GPCR Ligands

The combination of an extended side chain and an ortho-methyl conformational lock makes this building block perfect for targeting deep, narrow hydrophobic pockets in GPCRs, maximizing binding affinity and subtype selectivity [1].

Synthesis of Base-Sensitive Peptidomimetics

In workflows where the growing peptide chain contains base-labile functional groups or depsipeptide linkages, the Boc-protection strategy allows for safe, acid-mediated deprotection, preventing the degradation associated with Fmoc/piperidine cycles [1].